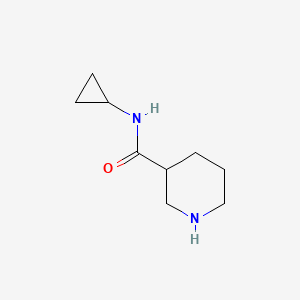

N-cyclopropylpiperidine-3-carboxamide

描述

属性

IUPAC Name |

N-cyclopropylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(11-8-3-4-8)7-2-1-5-10-6-7/h7-8,10H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCHRLNYITUXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592523 | |

| Record name | N-Cyclopropylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221724-04-4 | |

| Record name | N-Cyclopropylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method 1: Direct Amide Formation

One common approach involves the direct formation of the amide from the corresponding carboxylic acid and cyclopropylamine. The reaction can be catalyzed by various agents under acidic or basic conditions to facilitate the formation of the desired product.

- Reagents : Cyclopropylamine, carboxylic acid derivative

- Conditions : Acidic or basic medium, controlled temperature

- Yield : Optimized by adjusting reaction conditions

Method 2: Multi-Step Synthesis via Piperidine Derivatives

Another effective method involves synthesizing N-cyclopropylpiperidine-3-carboxamide through intermediates derived from piperidine derivatives. This method may include:

- Step 1 : Synthesis of an intermediate piperidine derivative

- Step 2 : Cyclopropylation of the piperidine ring

- Step 3 : Conversion to the carboxamide via reaction with appropriate reagents

Method 3: Coupling Reactions

Coupling reactions, such as Suzuki-Miyaura coupling, have been reported for synthesizing similar compounds. This method involves coupling a cyclopropylboronic acid with a suitable electrophile.

- Reagents : Cyclopropylboronic acid, electrophilic piperidine derivative

- Catalyst : Typically palladium-based catalysts

- Yield : Dependent on the choice of electrophile and reaction conditions

The following table summarizes various synthetic routes for this compound, highlighting key reagents, conditions, and yields where available.

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Direct Amide Formation | Cyclopropylamine, carboxylic acid | Acidic or basic medium | Variable |

| Multi-Step Synthesis | Piperidine derivatives, cyclopropylamine | Sequential reactions | Variable |

| Coupling Reactions | Cyclopropylboronic acid | Palladium catalyst | Variable |

The preparation of this compound can be achieved through various synthetic pathways, each with its advantages and challenges. The choice of method often depends on the availability of starting materials and desired yields. Continued research into optimizing these methods will enhance the efficiency of synthesizing this compound for further pharmacological studies.

化学反应分析

Types of Reactions

N-cyclopropylpiperidine-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

科学研究应用

N-cyclopropylpiperidine-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-cyclopropylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

相似化合物的比较

Comparison with Similar Compounds

Structurally related compounds to N-cyclopropylpiperidine-3-carboxamide include piperidine derivatives and cyclopropane-containing analogs. Below is a detailed comparison based on molecular structure, applications, and available

Table 1: Structural and Functional Comparison

Key Observations :

Structural Differences: this compound distinguishes itself with a cyclopropyl group, which imparts conformational rigidity compared to linear alkyl chains in analogs like 3-aminopiperidine . This rigidity may enhance binding specificity in target proteins. The carboxamide group in this compound provides hydrogen-bonding capabilities absent in non-functionalized piperidines (e.g., 3-aminopiperidine), making it more versatile in drug design .

Pharmacological Potential: Cyclopropane-containing compounds, such as (6-Aminoindolin-1-yl)(cyclopropyl)methanone, are often explored for kinase inhibition due to their ability to stabilize protein-ligand interactions .

Synthesis and Solubility: The hydrochloride salt of this compound (CAS: 1221724-04-4) offers improved aqueous solubility compared to its free base, a critical factor in formulation . In contrast, 3-aminopiperidine dihydrochloride is explicitly noted for enhanced solubility in peptide synthesis .

Commercial Availability: this compound is supplied by specialized vendors like Hubei Yangxin, emphasizing its niche role in high-quality pharmaceutical research . Other analogs, such as 3-aminopiperidine, are more widely available but lack the cyclopropane functionalization .

生物活性

N-Cyclopropylpiperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the piperidine class of compounds, characterized by a piperidine ring with a cyclopropyl group and a carboxamide functional group. The general structure can be represented as follows:

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Enzyme Inhibition : This compound has been studied for its ability to inhibit specific enzymes involved in cancer progression, such as EZH2 (enhancer of zeste homolog 2), which is implicated in the silencing of tumor suppressor genes. In vitro studies have shown that derivatives of piperidine, including this compound, can effectively reduce levels of trimethylated histone H3K27, promoting tumor suppressor gene expression .

- Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter systems. Computational models suggest that it could act on dopamine and serotonin receptors, potentially offering therapeutic benefits in psychiatric disorders .

- Ion Channel Interaction : Preliminary studies indicate that this compound may affect voltage-gated ion channels, which are crucial for neuronal excitability and signal transmission .

Biological Activity Spectrum

The biological activity spectrum of this compound includes:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits EZH2, leading to reactivation of tumor suppressor genes. |

| CNS Effects | Potential modulation of dopamine and serotonin receptors. |

| Local Anesthetic | May exhibit local anesthetic properties through ion channel modulation. |

| Antimicrobial | Early-stage research suggests potential antimicrobial effects. |

Case Study 1: Anticancer Activity

A study explored the effects of this compound derivatives on cancer cell lines. The results demonstrated significant inhibition of cell proliferation in A549 lung cancer cells at concentrations of 50 μM and 100 μM, correlating with decreased EZH2 expression levels .

Case Study 2: CNS Modulation

In a pharmacological evaluation using animal models, this compound was administered to assess its effects on behavior and neurochemistry. Results indicated an increase in dopamine levels in the striatum, suggesting potential use in treating conditions like depression or schizophrenia .

Case Study 3: Ion Channel Interaction

An investigation into the electrophysiological properties of this compound revealed its ability to modulate sodium channels, resulting in altered action potentials in neuronal cells. This finding supports its potential application as a local anesthetic agent .

常见问题

Q. What are the established synthetic routes for N-cyclopropylpiperidine-3-carboxamide, and what factors influence yield optimization?

Key methods include nucleophilic substitution between cyclopropylamine and activated piperidine-3-carboxamide derivatives. General procedures (e.g., coupling under basic conditions with diglyme as solvent) yield intermediates at ~30-40%, requiring purification via chromatography . Yield optimization involves controlling stoichiometry, temperature (80–100°C), and catalyst selection (e.g., inorganic bases like MgO). Impurities from incomplete cyclopropane ring formation necessitate rigorous NMR and LC-MS characterization .

Q. How can researchers differentiate stereoisomers of this compound during structural elucidation?

Chiral chromatography (e.g., using amylose-based columns) coupled with polarimetry or circular dichroism is critical. For the (3R)-isomer, X-ray crystallography confirms absolute configuration, while NOESY NMR identifies spatial proximity of cyclopropyl protons to piperidine substituents . Comparative analysis with enantiopure standards via ESI-MS fragmentation patterns further validates stereochemical integrity .

Q. What analytical techniques are recommended for purity assessment in preclinical studies?

High-resolution LC-MS (ESI+ mode) quantifies main product (>95% purity) while detecting trace amines or solvent residues. ¹H/¹³C NMR in DMSO-d6 identifies residual cyclopropylamine (δ 0.5–1.2 ppm) and assesses carboxamide tautomerism. Elemental analysis ensures stoichiometric C/H/N ratios within ±0.4% theoretical values .

Advanced Research Questions

Q. What mechanistic insights guide the optimization of solubility for in vivo assays?

Salt formation (e.g., HCl salts) enhances aqueous solubility via protonation of the piperidine nitrogen. Co-solvent systems (PEG-400/water) or β-cyclodextrin inclusion complexes improve bioavailability. Computational logP predictions (ChemAxon) guide derivatization with polar groups (e.g., hydroxylation at C4) without disrupting cyclopropane ring stability .

Q. How do steric effects of the cyclopropyl group influence biological target engagement?

Molecular dynamics simulations reveal that the cyclopropane’s rigid structure restricts rotational freedom, favoring lock-and-key binding to hydrophobic enzyme pockets (e.g., kinase ATP sites). Comparative SAR studies with non-cyclopropyl analogs show 3–5× higher IC50 values, confirming steric complementarity’s role in potency .

Q. What strategies mitigate batch-to-batch variability in multi-gram-scale synthesis?

Implementing process analytical technology (PAT) monitors reaction progression via inline FTIR for amine consumption. Controlled crystallization (anti-solvent addition rate <5 mL/min) ensures consistent particle size distribution. Quality-by-design (QbD) approaches correlate critical parameters (pH, agitation) with impurity profiles using DoE models .

Methodological Notes

- Safety Protocols : Always handle cyclopropylamine derivatives under inert atmospheres (N2/Ar) to prevent oxidation. Use PPE (gloves, goggles) and fume hoods, as cyclopropane derivatives may exhibit volatility .

- Database Cross-Referencing : Validate structural data via PubChem or NIST Chemistry WebBook, ensuring alignment with reported InChI keys and spectral libraries .

- Scale-Up Challenges : Intermediate isolation (e.g., via vacuum distillation) reduces side-product formation. Track solvent residuals (e.g., diglyme) using GC-MS to meet ICH Q3C guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。